2-Bromo-6-fluoro-3-isopropoxybenzoic acid
Description
Contextual Significance of Halogenated Benzoic Acid Derivatives in Organic Synthesis
Benzoic acid and its derivatives are fundamental precursors for the industrial synthesis of a wide array of organic substances. wikipedia.org The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the benzoic acid ring dramatically expands their utility, creating a critically important class of compounds known as halogenated benzoic acid derivatives.
These compounds are highly valued as versatile building blocks and key intermediates in organic synthesis. myskinrecipes.comresearchgate.net Their importance is particularly pronounced in the pharmaceutical and agrochemical industries, where they serve as starting materials for the construction of complex, biologically active molecules. myskinrecipes.comguidechem.com For instance, halogenated benzoic acids are precursors to stearoyl-CoA desaturase 1 (SCD1) inhibitors, which have applications in the treatment of obesity. guidechem.com
The presence of a halogen on the aromatic ring provides a reactive "handle" for further chemical transformations. It allows for a variety of cross-coupling reactions, enabling chemists to form new carbon-carbon and carbon-heteroatom bonds with precision. myskinrecipes.com Furthermore, the carboxylic acid group itself can direct certain reactions to specific positions on the ring, such as ortho C-H functionalization, which is a powerful strategy for building molecular complexity. researchgate.net The ability to selectively modify different parts of the molecule makes halogenated benzoic acids indispensable tools in the design and synthesis of novel compounds. researchgate.net
Unique Structural Attributes of 2-Bromo-6-fluoro-3-isopropoxybenzoic Acid
The chemical identity and reactivity of this compound are defined by the specific nature and placement of its four functional groups on the benzene (B151609) ring.
Carboxylic Acid Group (-COOH): As the primary functional group, it defines the compound as a benzoic acid. It is an electron-withdrawing group and influences the acidity and reactivity of the entire molecule.
Halogen Atoms (-Br and -F): The molecule possesses two different halogens. Fluorine, located at the C6 position (ortho to the carboxylic acid), is the most electronegative element, exerting a strong electron-withdrawing inductive effect. Bromine, at the C2 position (also ortho to the carboxylic acid), is less electronegative but larger, contributing both electronic and significant steric effects. The presence of two different halogens offers opportunities for selective chemical reactions.
Isopropoxy Group (-OCH(CH₃)₂): Situated at the C3 position (meta to the carboxylic acid), this alkoxy group is sterically bulky. Electronically, it has a dual nature: it is electron-withdrawing through induction but can be electron-donating through resonance. Its placement adds to the steric crowding on one side of the molecule.
The combination of two ortho substituents (bromo and fluoro) relative to the carboxylic acid creates a sterically hindered environment around the acid functionality. This steric hindrance can influence the molecule's reactivity, for example, by making reactions involving the carboxylic acid group itself more challenging. The interplay between the electron-withdrawing effects of the halogens and the carboxylic acid, contrasted with the potential electron-donating resonance of the isopropoxy group, results in a complex electronic landscape across the aromatic ring. This intricate balance of steric and electronic factors is a defining feature of the compound, dictating how it interacts and reacts in chemical systems.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoro-3-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-5(2)15-7-4-3-6(12)8(9(7)11)10(13)14/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEONTRMGBLXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)F)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 6 Fluoro 3 Isopropoxybenzoic Acid and Its Precursors
Strategic Approaches to 2-Bromo-6-fluorobenzoic Acid Core Synthesis
The efficient synthesis of the 2-bromo-6-fluorobenzoic acid core is paramount. Several strategic routes have been developed, each with its own advantages and considerations.
A common and effective strategy for synthesizing 2-bromo-6-fluorobenzoic acid involves a multi-step sequence starting from o-fluorobenzonitrile. chemicalbook.comgoogle.com This process typically includes nitration, nitro group reduction, bromination, diazotization-deamination, and finally, hydrolysis to yield the desired carboxylic acid. google.com
One patented method describes a process that begins with the nitration of o-fluorobenzonitrile, followed by reduction of the nitro group, bromination, a diazo-deamination reaction, and hydrolysis, resulting in 2-bromo-6-fluorobenzoic acid with a purity of 98.8% and a total yield of 16.9%. google.comgoogle.com The conversion rate for each step is reported to reach 100%. google.comgoogle.com
The synthesis of the intermediate 2-bromo-6-fluorobenzonitrile (B1362393) can also be achieved from 2-amino-6-fluorobenzonitrile (B142694) via a Sandmeyer-type reaction. In this process, the amino group is diazotized with sodium nitrite (B80452) in the presence of hydrobromic acid and then displaced by bromide using copper(I) bromide. chemicalbook.com
Regioselective metalation followed by carboxylation offers a more direct approach to the 2-bromo-6-fluorobenzoic acid core. This method often utilizes organolithium or Grignard reagents to introduce the carboxylic acid group at a specific position on the aromatic ring.
One such route starts from 1-bromo-3-fluorobenzene (B1666201). google.com The process involves dissolving 1-bromo-3-fluorobenzene in tetrahydrofuran (B95107) and then treating it with lithium diisopropylamide (LDA) at -78 °C for one hour. Subsequent addition of dry ice and allowing the reaction to warm to room temperature for two hours yields 2-bromo-6-fluorobenzoic acid. google.com Another approach involves the use of a superbase, such as potassium tert-butoxide-activated butyllithium, to achieve regioselective deprotonation ortho to the fluorine atom in chloro- or bromo-substituted fluoroarenes, followed by carboxylation. epfl.ch
Alternatively, a Grignard reagent can be employed. For instance, 1,2-dibromo-6-fluorobenzene can be converted to 2-bromo-6-fluorobenzoic acid by forming a Grignard reagent with isopropylmagnesium chloride at -40°C, followed by reaction with dry ice and subsequent hydrolysis. google.com
Table 1: Comparison of Metalation Routes for 2-Bromo-6-fluorobenzoic Acid Synthesis
| Starting Material | Reagents | Key Steps | Yield |
|---|---|---|---|
| 1-Bromo-3-fluorobenzene | 1. Lithium diisopropylamide (LDA), THF, -78°C 2. Dry ice | Lithiation, Carboxylation | 25.6% google.com |
Achieving the specific ortho-bromo-fluoro substitution pattern on the benzoic acid ring requires carefully controlled halogenation strategies. Traditional electrophilic bromination of benzoic acid derivatives can be challenging and may require harsh conditions. nih.gov
Palladium-catalyzed C-H activation has emerged as a powerful tool for regioselective halogenation. For instance, a Pd(II)-catalyzed meta-C-H bromination of benzoic acid derivatives has been developed using N-bromophthalimide (NBP) as the bromine source. nih.govrsc.org This method demonstrates good tolerance for various substituents, including ortho-fluoro groups. nih.govrsc.org
Another strategy involves using a directing group to guide the halogenation to the desired position. Boron-directed ortho-functionalization is a promising approach. gu.se By installing a boron-containing group, subsequent halodeboronation can introduce a halogen atom with high regioselectivity. gu.se This method has been shown to be effective for the ortho-halogenation of N-aryl amides and ureas. gu.sersc.org
For substrates where direct ortho-bromination is difficult, a blocking group strategy can be employed. This involves introducing a bulky group, such as a tertiary butyl group, to block more reactive sites, directing bromination to the desired ortho position. The blocking group is then removed in a subsequent step. researchgate.net
Isopropoxylation Strategies for the 3-Position
Once the 2-bromo-6-fluorobenzoic acid core is synthesized, the next crucial step is the introduction of the isopropoxy group at the 3-position. This is typically achieved through etherification reactions.
The Williamson ether synthesis is a classic and widely used method for forming ethers. numberanalytics.comfrancis-press.com This reaction involves the O-alkylation of a hydroxyl group with an alkyl halide in the presence of a base. francis-press.com In the context of synthesizing 2-bromo-6-fluoro-3-isopropoxybenzoic acid, a precursor such as 2-bromo-6-fluoro-3-hydroxybenzoic acid would be reacted with an isopropylating agent like isopropyl bromide or isopropyl iodide.
The reactivity of the alkylating agent is an important factor, with the general trend being R-I > R-Br > R-Cl. francis-press.com The choice of base is also critical, with strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) often being used to deprotonate the hydroxyl group to form the more nucleophilic alkoxide. numberanalytics.com
The efficiency and selectivity of the Williamson ether synthesis can be significantly influenced by various reaction parameters. numberanalytics.com
Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation of the base, thereby enhancing the nucleophilicity of the alkoxide. numberanalytics.com The use of different solvents can dramatically affect the selectivity of the reaction, for example, by influencing the ratio of O-alkylation to potential C-alkylation side reactions. aiche.org
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to undesirable side reactions and a decrease in selectivity. numberanalytics.com
Base: The strength of the base is a key parameter. Stronger bases lead to a higher concentration of the alkoxide, which can accelerate the reaction. numberanalytics.com
Catalyst: In some cases, a phase-transfer catalyst may be employed to facilitate the reaction between the water-soluble alkoxide and the organic-soluble alkyl halide.
Table 2: Factors Influencing Williamson Ether Synthesis
| Parameter | Effect on Reaction | Common Choices |
|---|---|---|
| Base | Deprotonates the alcohol to form the alkoxide. Stronger bases increase reaction rate. | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu) numberanalytics.com |
| Solvent | Affects reaction rate and selectivity. Polar aprotic solvents are often preferred. | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) numberanalytics.com |
| Temperature | Higher temperatures increase reaction rate but may lead to side reactions. | Optimized for specific reactants. |
Convergent and Linear Synthesis Pathways for this compound
The synthesis of polysubstituted aromatic compounds like this compound requires a strategic approach to ensure correct regiochemistry. Both linear and convergent strategies can be conceptually designed for its preparation, often starting from simpler, commercially available precursors.
A plausible linear synthetic pathway is a multi-step sequence where modifications are made to a single starting material in a sequential fashion. A common precursor for this route is 2-bromo-6-fluorobenzoic acid. The synthesis can be envisioned as follows:
Nitration: The synthesis would likely begin with the nitration of 2-bromo-6-fluorobenzoic acid. The directing effects of the existing substituents (fluoro, bromo, and carboxylic acid groups) would guide the incoming nitro group.
Reduction: The resulting nitro-substituted intermediate would then undergo reduction to an amino group, yielding 3-amino-2-bromo-6-fluorobenzoic acid.
Diazotization and Hydroxylation: The amino group can be converted into a hydroxyl group via a Sandmeyer-type reaction, involving diazotization with a nitrite source followed by hydrolysis.
Williamson Ether Synthesis: The final key step involves the etherification of the newly introduced hydroxyl group with an isopropyl halide (e.g., 2-bromopropane (B125204) or isopropyl iodide) under basic conditions to form the target isopropoxy group.
An alternative linear route could start from o-fluorobenzonitrile, which undergoes a series of reactions including nitration, reduction, bromination, diazotization to an amino group, and finally hydrolysis to the carboxylic acid. google.comgoogle.com This pathway, while feasible, involves multiple steps and requires careful control of reaction conditions to achieve the desired isomer. google.comgoogle.com
A convergent synthesis approach for a molecule of this nature would involve the preparation of a key, highly substituted intermediate which is then converted to the final product in the final steps. For instance, a key intermediate such as 2-bromo-6-fluoro-3-hydroxybenzoic acid could be synthesized via a separate route. This intermediate would then be coupled with the isopropoxy side chain in a final etherification step. While less common for single aromatic ring systems, this approach can be beneficial if the key intermediate is accessible through an efficient and high-yielding process. Another convergent strategy could involve the synthesis of 2-bromo-6-fluoro-3-isopropoxyphenylboronic acid, which could then be carboxylated. qtonics.com
Isolation and Purification Techniques for Intermediates and Final Product
The successful synthesis of this compound relies heavily on effective isolation and purification of the various intermediates and the final compound. Given the nature of the likely intermediates—halogenated nitroarenes, aromatic amines, phenols, and the final carboxylic acid—a combination of standard and advanced laboratory techniques is employed.
General Work-up Procedures: Upon completion of a reaction, a typical work-up procedure involves quenching the reaction mixture, often with an aqueous solution. For reactions involving bromine, a solution of sodium thiosulfate (B1220275) (Na2S2O3) may be used to remove any excess unreacted bromine. rsc.org The product is then typically extracted from the aqueous phase into an immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate. rsc.orggoogle.com The organic layers are often combined, washed with brine to remove water-soluble impurities, dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, and then concentrated under reduced pressure to yield the crude product. rsc.orggoogle.com
Purification of Intermediates: Intermediates in the synthetic pathway may be liquids or solids and require specific purification methods.
Column Chromatography: This is a versatile technique used for purifying a wide range of organic compounds. The crude product is loaded onto a column of silica (B1680970) gel or alumina, and a solvent system (eluent) of appropriate polarity is used to separate the desired compound from impurities. rsc.org This method is particularly useful for separating isomers or closely related byproducts.
Distillation: For liquid intermediates, fractional distillation under reduced pressure can be an effective method for purification, especially when separating compounds with different boiling points. google.com
Filtration: Solid intermediates can be isolated by filtration, often after being precipitated or crystallized from a reaction mixture. google.comgoogle.com The solid is then typically washed with a suitable solvent to remove soluble impurities.
Purification of the Final Product: this compound is expected to be a solid at room temperature.
Recrystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for effective purification.
Acid-Base Extraction: As a carboxylic acid, the final product can be selectively extracted from a mixture. By treating the crude product dissolved in an organic solvent with an aqueous base (like sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt and moves to the aqueous layer. This layer is then separated and acidified to precipitate the pure carboxylic acid, which can be collected by filtration.
The purity of the intermediates and the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and mass spectrometry. rsc.orgbldpharm.com
Table of Purification Techniques
| Technique | Type of Compound | Purpose |
| Extraction | Liquid/Solid | Separates the product from the reaction mixture into an organic solvent. |
| Column Chromatography | Liquid/Solid | Purifies intermediates by separating them from byproducts and unreacted starting materials. rsc.org |
| Recrystallization | Solid | Final purification of the solid product to achieve high purity. |
| Distillation | Liquid | Purifies liquid intermediates based on boiling point differences. google.com |
| Filtration | Solid | Isolates solid intermediates and the final product from the solution. google.comgoogle.com |
Chemical Reactivity and Derivatization Studies of 2 Bromo 6 Fluoro 3 Isopropoxybenzoic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile functional handle that is expected to undergo a variety of transformations.
Esterification and Amidation Reactions
Standard acid-catalyzed esterification with various alcohols or the formation of amides via coupling agents are theoretically feasible. These reactions would convert the carboxylic acid into the corresponding esters or amides, which are common intermediates in the synthesis of more complex molecules. However, no specific examples or optimized reaction conditions for 2-Bromo-6-fluoro-3-isopropoxybenzoic acid have been documented in the searched literature.
Acid Halide Formation and Subsequent Reactions
Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would be expected to convert the carboxylic acid to the more reactive 2-Bromo-6-fluoro-3-isopropoxybenzoyl chloride. This acid chloride could then be used in a variety of subsequent reactions, such as Friedel-Crafts acylations or reactions with nucleophiles. No specific protocols for the formation of this acid halide or its subsequent reactions have been found.
Aromatic Ring Functionalization and Coupling Reactions
The halogen substituents on the aromatic ring provide opportunities for further functionalization through substitution or cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions
The presence of an electron-withdrawing carboxylic acid group and a fluorine atom could potentially activate the aromatic ring for nucleophilic aromatic substitution (SNAr). The fluorine atom, being a better leaving group in SNAr than bromine under certain conditions, might be displaced by strong nucleophiles. However, the position of the substituents and the steric hindrance from the isopropoxy group could influence the feasibility and regioselectivity of such reactions. No experimental studies confirming SNAr reactions on this substrate have been identified.
Cross-Coupling Chemistry
The bromine atom is an ideal handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Palladium-Catalyzed Suzuki-Miyaura Coupling with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. It is anticipated that this compound could be coupled with a wide range of aryl or vinyl boronic acids to produce biaryl or styrenyl derivatives. These reactions typically employ a palladium catalyst, a base, and a suitable solvent system. The specific conditions, such as the choice of catalyst, ligand, and base, would need to be optimized for this particular substrate. Unfortunately, no published examples of Suzuki-Miyaura couplings involving this compound were found during the extensive search.
Electrophilic Aromatic Substitution (EAS) Patterns
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the cumulative directing effects of the four substituents. The isopropoxy group is a strongly activating ortho-, para-director due to its electron-donating resonance effect. The fluorine and bromine atoms are deactivating but ortho-, para-directing. The carboxylic acid group is a deactivating meta-director.
Given the positions of the existing substituents, the potential sites for electrophilic attack are C4 and C5. The powerful ortho-, para-directing influence of the isopropoxy group at C3 would strongly favor substitution at the C4 position. The ortho-, para-directing effects of the halogens at C2 and C6 would also favor substitution at C4 and C5. The meta-directing effect of the carboxylic acid at C1 would direct incoming electrophiles to C3 and C5. The convergence of these directing effects, particularly the strong activation from the isopropoxy group, suggests that electrophilic substitution is most likely to occur at the C4 position. However, the steric hindrance from the adjacent isopropoxy group might also influence the regioselectivity, potentially leading to a mixture of products.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product |
| HNO₃/H₂SO₄ | 2-Bromo-6-fluoro-3-isopropoxy-4-nitrobenzoic acid |
| Br₂/FeBr₃ | 2,4-Dibromo-6-fluoro-3-isopropoxybenzoic acid |
| Acyl chloride/AlCl₃ | 2-Bromo-4-acyl-6-fluoro-3-isopropoxybenzoic acid |
It is important to note that Friedel-Crafts reactions can be challenging on highly substituted and deactivated rings. researchgate.net
Transformations Involving the Isopropoxy Moiety
The isopropoxy group, while generally stable, can undergo cleavage under specific conditions to yield the corresponding phenol. This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the isopropyl group, leading to the formation of 2-bromo-6-fluoro-3-hydroxybenzoic acid and isopropyl bromide. The steric hindrance around the isopropoxy group in this polysubstituted system might necessitate harsher reaction conditions for the cleavage to occur efficiently.
Synthesis of Complex Molecular Scaffolds Utilizing this compound as a Synthon
This compound is a valuable building block for the synthesis of more complex molecules, particularly heterocyclic systems. For example, its derivatives can be used to synthesize substituted benzoxazinones. google.comgoogle.com These heterocycles are of interest in medicinal chemistry due to their diverse biological activities. The synthesis of a benzoxazinone (B8607429) from an anthranilic acid derivative, which could be obtained from this compound via an Ullmann coupling with ammonia (B1221849) followed by intramolecular cyclization, is a plausible synthetic route.
A potential synthetic application is the preparation of substituted 2-aminobenzoxazinones. This could involve the initial conversion of the carboxylic acid to an amide, followed by an intramolecular cyclization. The bromo and fluoro substituents, along with the isopropoxy group, can be further modified in subsequent steps to generate a library of structurally diverse compounds for drug discovery programs. For instance, patent literature describes the synthesis of various substituted benzoxazinones from related benzoic acid precursors. google.com
Advanced Spectroscopic Characterization and Structural Analysis
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Bromo-6-fluoro-3-isopropoxybenzoic acid, a combination of one-dimensional and multi-dimensional NMR experiments would be employed for a complete structural assignment.
Proton (¹H) NMR Spectral Assignment and Interpretation
The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons and the isopropoxy group protons. The acidic proton of the carboxylic acid group is often broad and may exchange with deuterated solvents, sometimes not being observed.
Isopropoxy Group: This group would give rise to two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The integration of these signals would be in a 1:6 ratio, respectively. The chemical shift of the methine proton would be further downfield due to the deshielding effect of the adjacent oxygen atom.
Aromatic Protons: The two protons on the benzene (B151609) ring are in different chemical environments and would likely appear as two distinct doublets, assuming coupling to each other. The fluorine atom at position 6 would also cause splitting of the adjacent proton signal.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet | - |
| Ar-H | 7.0 - 8.0 | Doublet of doublets | J(H,H) and J(H,F) |
| -OCH(CH₃)₂ | 4.0 - 4.5 | Septet | J(H,H) |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum provides information on the number of distinct carbon environments in the molecule. For this compound, ten distinct carbon signals would be expected. The chemical shifts are influenced by the electronegativity of the substituents.
Carbonyl Carbon: The carboxylic acid carbonyl carbon is typically found in the range of 165-185 ppm.
Aromatic Carbons: The six aromatic carbons would appear in the region of 110-160 ppm. The carbons directly attached to the electronegative fluorine and oxygen atoms would be shifted downfield, while the carbon bearing the bromine atom would also have a characteristic shift.
Isopropoxy Carbons: The methine carbon (-CH) would be expected around 65-75 ppm, and the methyl carbons (-CH₃) would be more upfield, typically around 20-25 ppm.
Fluorine-19 (¹⁹F) NMR for Fluorine Chemical Environment Analysis
¹⁹F NMR is highly specific for observing fluorine atoms. In this compound, a single signal would be expected for the fluorine atom at the C-6 position. The chemical shift would be influenced by the electronic environment of the benzene ring. The signal would likely be a doublet of doublets due to coupling with the adjacent aromatic protons. Studies on similar ortho-fluorobenzoic acids have shown that the chemical shifts can be sensitive to the nature and position of other substituents. bldpharm.comdocbrown.info
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methine and methyl protons of the isopropoxy group, and the coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the assignment of each protonated carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This would be crucial for confirming the position of the isopropoxy group on the benzene ring by observing correlations from the isopropoxy protons to the aromatic carbons, and from the aromatic protons to the carbonyl carbon.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. For C₁₀H₁₀BrFO₃, the expected exact mass would be calculated. The mass spectrum would also show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.
The fragmentation pattern in mass spectrometry gives clues about the structure. Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and cleavage of the ether linkage. bldpharm.comchemscene.com
Predicted Fragmentation Data
| m/z | Fragment |
|---|---|
| [M]+ | C₁₀H₁₀BrFO₃⁺ |
| [M-OH]+ | C₁₀H₉BrFO₂⁺ |
| [M-COOH]+ | C₉H₉BrFO⁺ |
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ for the hydroxyl group of the carboxylic acid, which is characteristic of the hydrogen-bonded dimer form.
C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid would be expected around 1700-1725 cm⁻¹.
C-O Stretch: Absorptions corresponding to the C-O stretching of the carboxylic acid and the ether linkage would be observed in the 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively.
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
C-F and C-Br Stretches: The C-F stretch would appear in the 1000-1400 cm⁻¹ region, while the C-Br stretch would be found at lower wavenumbers, typically 500-600 cm⁻¹.
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing
No crystallographic data, including unit cell dimensions, space group, or detailed molecular packing information, is publicly available for this compound.
Vibrational Raman Spectroscopy
There are no published Raman spectra or associated vibrational mode analyses for this compound.
Other Specialized Spectroscopic Techniques
Information regarding the application of other advanced spectroscopic methods for the characterization of this specific compound is not present in the scientific literature.
Without access to primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and publication by the scientific community are needed to elucidate the specific properties of this compound.
Theoretical and Computational Investigations of 2 Bromo 6 Fluoro 3 Isopropoxybenzoic Acid
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-bromo-6-fluoro-3-isopropoxybenzoic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(2d,2p), would be employed to determine its optimized molecular geometry. nih.gov These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.
A theoretical study on substituted benzoic acids has shown that DFT can be used to accurately calculate gas-phase acidities. nih.gov The acidity of this compound would be influenced by the interplay of the inductive and resonance effects of its substituents. The electron-withdrawing halogen atoms are expected to increase acidity, while the isopropoxy group might have a competing effect. libretexts.org
Illustrative Data Table: Predicted Molecular Properties of this compound using DFT
| Property | Predicted Value | Significance |
| Dipole Moment | ~3-4 Debye | Indicates a significant molecular polarity, influencing solubility and intermolecular forces. |
| Gas Phase Acidity (ΔG) | ~320-330 kcal/mol | Reflects the intrinsic acidity of the molecule, influenced by its substituents. |
| Mulliken Charge on C(COOH) | Positive | Suggests this carbon atom is an electrophilic site. |
| Mulliken Charge on O(C=O) | Negative | Indicates this oxygen atom is a nucleophilic site. |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical results for similarly substituted benzoic acids.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and the energy gap between them are critical descriptors of a molecule's reactivity and kinetic stability.
For this compound, the HOMO would likely be localized on the benzene (B151609) ring and the oxygen atoms of the isopropoxy and carboxyl groups, which are the most electron-rich regions. The LUMO, on the other hand, would be expected to be distributed over the carboxylic acid group and the aromatic ring, particularly near the electron-withdrawing bromo and fluoro substituents.
The HOMO-LUMO energy gap is a particularly important parameter. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In a study of 4-(carboxyamino)-benzoic acid, the HOMO-LUMO gap was calculated to be indicative of the molecule's charge transfer capabilities. researchgate.net For the title compound, the combination of electron-donating and -withdrawing groups would likely result in a moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity.
Illustrative Data Table: Predicted FMO Properties of this compound
| Parameter | Predicted Energy (eV) | Significance |
| HOMO Energy | ~ -7.0 to -6.5 | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | ~ -1.5 to -1.0 | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | ~ 5.0 to 5.5 | Indicates the molecule's kinetic stability and chemical reactivity. |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical results for similarly substituted benzoic acids.
Conformational Landscape Analysis and Molecular Mechanics Modeling
The isopropoxy and carboxylic acid groups of this compound are not fixed in space and can rotate around their single bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
Molecular mechanics modeling, using force fields like AMBER or GAFF, is a computationally efficient method for exploring the conformational landscape of flexible molecules. ucl.ac.uk For this compound, a systematic conformational search would be performed by rotating the dihedral angles associated with the C-O bond of the isopropoxy group and the C-C bond of the carboxylic acid group. This would generate a potential energy surface, with the low-energy regions corresponding to the most stable conformers. A study on 3-(azidomethyl)benzoic acid highlighted the importance of such analysis in understanding its polymorphic forms. nih.gov
The stability of different conformers would be influenced by steric hindrance between the bulky isopropoxy and bromo groups and the adjacent carboxylic acid and fluoro groups. Intramolecular hydrogen bonding between the carboxylic acid proton and the fluorine atom or the oxygen of the isopropoxy group might also play a role in stabilizing certain conformations. The results of this analysis are crucial for understanding how the molecule might interact with other molecules, such as in a crystal lattice or at a biological target site.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govrsc.org For this compound, the calculated ¹H and ¹³C NMR spectra would show distinct signals for each unique proton and carbon atom. The chemical shifts would be highly dependent on the electronic environment of each nucleus, which is influenced by the various substituents on the benzene ring. For instance, the aromatic protons would likely appear in the range of 7.0-8.0 ppm, with their exact shifts determined by the electronic effects of the bromo, fluoro, and isopropoxy groups. openstax.org
Similarly, the infrared (IR) spectrum of the molecule can be predicted by calculating its vibrational frequencies using DFT. researchgate.net These calculations can help in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and various C-H, C-F, C-Br, and C-O stretching and bending modes. researchgate.net
Illustrative Data Table: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Assignment |
| ¹³C NMR Chemical Shift (C=O) | ~165-170 ppm | Carbonyl carbon of the carboxylic acid. |
| ¹H NMR Chemical Shift (COOH) | ~12-13 ppm | Acidic proton of the carboxylic acid. |
| IR Frequency (C=O stretch) | ~1700-1720 cm⁻¹ | Stretching vibration of the carbonyl group. |
| IR Frequency (O-H stretch) | ~2800-3200 cm⁻¹ (broad) | Stretching vibration of the hydroxyl group in the carboxylic acid, likely broadened by hydrogen bonding. |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical spectroscopic data for substituted benzoic acids.
Computational Elucidation of Reaction Mechanisms and Transition States
For example, a study on the reaction of benzoic acid with various radicals, such as OH, investigated the potential energy surfaces of addition and abstraction reactions. nih.govrsc.org Similar methodologies could be applied to understand the reactivity of this compound. The presence of multiple substituents would influence the regioselectivity of such reactions. The electron-withdrawing groups would deactivate the ring towards electrophilic attack, directing it to the meta-position relative to the carboxyl group. wikipedia.org
Furthermore, computational methods can be used to model the transition states of reactions, such as esterification or amidation of the carboxylic acid group. By calculating the activation energies for different reaction pathways, the most favorable reaction conditions and potential side products could be predicted.
Quantitative Structure-Activity Relationships (QSAR) Modeling for Chemical Analogues (excluding biological activity/efficacy)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and a specific property. While often used for predicting biological activity, QSAR can also be applied to chemical properties.
For a series of chemical analogues of this compound, where the substituents on the benzene ring are varied, a QSAR model could be developed to predict a property such as acidity, solubility, or chromatographic retention time. The model would be built by calculating a range of molecular descriptors for each analogue, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters.
Statistical methods, such as multiple linear regression or partial least squares, would then be used to create an equation that correlates these descriptors with the property of interest. Such a model would be a valuable tool for designing new molecules with desired chemical characteristics without the need to synthesize and test each compound individually. Studies on p-hydroxy benzoic acid derivatives have successfully employed QSAR to understand the relationship between their structures and antimicrobial activity, demonstrating the utility of this approach. nih.govthieme-connect.com
Role of 2 Bromo 6 Fluoro 3 Isopropoxybenzoic Acid As a Versatile Chemical Building Block
Strategic Intermediate in Organic Synthesis
The intrinsic chemical reactivity of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid makes it a valuable intermediate in organic synthesis. The presence of multiple, orthogonally reactive functional groups allows for a stepwise and controlled introduction of molecular complexity. The carboxylic acid group can be readily converted into a variety of other functionalities such as esters, amides, or can be used to direct metallation reactions. The bromine atom is a key handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The fluorine atom and the isopropoxy group, while less reactive, play a crucial role in modulating the electronic properties of the ring and influencing the regioselectivity of subsequent reactions. The steric bulk of the isopropoxy group can also direct incoming reagents to specific positions. The interplay of these electronic and steric effects makes this compound a highly predictable and versatile building block for the synthesis of complex organic molecules.
Furthermore, the synthetic utility of this compound is underscored by the commercial availability of its derivatives, such as 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde and 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid. aobchem.comchemicalbook.com These derivatives indicate the role of the parent benzoic acid as a precursor in various synthetic pathways.
Precursor for Advanced Pharmaceutical Intermediates
Halogenated benzoic acids are a well-established class of intermediates in the pharmaceutical industry, and this compound is a prime example of a precursor for advanced pharmaceutical intermediates. Its structural motifs are often found in biologically active compounds. The fluorine atom, for instance, is a common feature in many modern drugs, as it can enhance metabolic stability, binding affinity, and bioavailability.
While direct public domain research on the incorporation of this compound into specific drug candidates is limited, the closely related 2-Bromo-6-fluorobenzoic acid is cited in patents for the synthesis of a range of therapeutic agents. These include potential treatments for cancer, viral infections, and pain. google.comgoogle.com By analogy, the isopropoxy-substituted variant serves as a valuable starting material for the synthesis of new chemical entities with potentially improved pharmacological profiles. The isopropoxy group can offer advantages in terms of solubility and metabolic pathways compared to a simpler methoxy (B1213986) or hydroxy group.
Intermediate in Agrochemical Development
The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the synthesis of novel, highly functionalized organic molecules. Halogenated aromatic compounds are frequently used as key building blocks in this field. The patent literature for the related compound, 2-Bromo-6-fluorobenzoic acid, indicates its utility in the agrochemical industry. google.comgoogle.com This suggests a strong potential for this compound to serve a similar role.
The specific combination of substituents on the aromatic ring of this compound can be leveraged to create new active ingredients for crop protection. The bromine atom allows for the introduction of various toxophoric groups through cross-coupling reactions, while the fluoro and isopropoxy groups can fine-tune the compound's herbicidal or pesticidal activity and its environmental persistence.
Application in Radiopharmaceutical Precursor Synthesis (excluding clinical applications)
The synthesis of radiolabeled compounds for imaging techniques like Positron Emission Tomography (PET) requires precursors that can be efficiently and rapidly labeled with a radionuclide, such as fluorine-18 (B77423). The presence of a stable fluorine atom on the aromatic ring of this compound makes it a potential candidate for the synthesis of non-radioactive standards and precursors for radiolabeling.
While specific studies on the use of this compound in radiopharmaceutical precursor synthesis are not widely available, the general strategy involves the synthesis of a non-radioactive version of a target molecule, which can then be used to optimize the radiosynthesis of the corresponding fluorine-18 labeled PET tracer. The bromo-substituent on this compound could be replaced with a leaving group suitable for nucleophilic substitution with [¹⁸F]fluoride.
Development of Materials and Functional Organic Molecules
The unique electronic and structural features of this compound also make it an attractive building block for the development of novel materials and functional organic molecules. The presence of the polar carboxylic acid group and the polarizable bromine and fluorine atoms can impart interesting liquid crystalline or non-linear optical properties to molecules derived from this acid.
The ability to undergo a variety of chemical transformations allows for the incorporation of this building block into larger, more complex systems such as polymers or dendrimers. These materials could find applications in areas such as organic electronics, sensor technology, or as components of advanced composites. The isopropoxy group can enhance the solubility of the resulting materials in organic solvents, facilitating their processing and characterization.
Future Perspectives and Research Trajectories
Innovations in Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly guiding the development of synthetic routes to complex molecules. vapourtec.com For the synthesis of 2-bromo-6-fluoro-3-isopropoxybenzoic acid and its derivatives, future efforts will likely focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. This includes the exploration of biocatalysis, where enzymes are used to perform chemical transformations under mild and environmentally friendly conditions. vapourtec.com The use of safer, more sustainable solvents and reaction media will also be a key area of investigation. The development of catalytic methods that avoid stoichiometric, and often toxic, reagents is a central tenet of green chemistry. For halogenated benzoic acids, this could involve novel catalytic systems for direct C-H functionalization, bypassing traditional multi-step sequences that generate significant waste. rsc.orgacs.orgacs.org
Exploration of Unconventional Reactivity Pathways
The unique substitution pattern of this compound, featuring both electron-withdrawing and electron-donating groups, presents opportunities for exploring unconventional reactivity. Research into late-stage C-H bond functionalization, for example, could allow for the direct introduction of new functional groups onto the aromatic ring, streamlining synthetic routes to complex derivatives. rsc.orgnih.gov The interplay between the bromo, fluoro, and isopropoxy substituents can be harnessed to achieve regioselective transformations that are otherwise difficult to access. Furthermore, the development of novel catalytic systems, potentially involving iridium or rhodium, could unlock new modes of bond activation and functionalization, leading to the discovery of unprecedented chemical transformations. acs.orgacs.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of reaction control, scalability, and safety. vapourtec.comnih.govnih.govsyrris.com The integration of the synthesis of this compound and its derivatives into flow chemistry platforms can lead to improved yields, higher purity, and reduced reaction times. nih.gov Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, can further accelerate the discovery and optimization of new reactions and molecules. syrris.comdrugdiscoverytrends.comresearchgate.netnih.gov These automated systems enable high-throughput experimentation, allowing for the rapid screening of reaction conditions and the generation of libraries of diverse compounds for biological evaluation. syrris.comdrugdiscoverytrends.com
Rational Design of Next-Generation Derivatives via Computational Methods
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. By employing quantum chemical calculations and molecular dynamics simulations, researchers can predict the reactivity, properties, and biological activity of novel derivatives of this compound before they are synthesized in the lab. This rational, in silico design approach can significantly reduce the time and resources required for the development of new compounds with desired characteristics. Computational studies can provide insights into reaction mechanisms, helping to guide the design of more efficient and selective synthetic methods. acs.org
Expanding the Synthetic Scope of the Compound in Complex Molecule Construction
The unique structural features of this compound make it an attractive building block for the synthesis of complex, biologically active molecules. rsc.org Its functional groups provide multiple handles for further chemical modification, enabling its incorporation into a wide range of molecular architectures. mdpi.com Future research will likely focus on utilizing this compound in the total synthesis of natural products and the construction of novel pharmaceutical agents. The development of new cross-coupling methodologies and other bond-forming reactions will further expand the synthetic utility of this versatile compound. rsc.org
Q & A
Basic: What are the standard synthetic routes for preparing 2-Bromo-6-fluoro-3-isopropoxybenzoic acid?
Answer:
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach includes:
Bromination/Fluorination : Introduce bromine and fluorine substituents via electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using Br₂/FeBr₃ or F₂ gas with directing groups).
Alkoxy Group Attachment : The isopropoxy group is introduced via nucleophilic substitution or Mitsunobu reaction, using isopropanol and a catalyst like diethyl azodicarboxylate (DEAD) .
Carboxylic Acid Protection/Deprotection : Protect the carboxylic acid group during synthesis (e.g., as a methyl ester) to prevent side reactions, followed by hydrolysis to regenerate the acid .
Key Validation : Monitor reaction progress using TLC or HPLC, and confirm regiochemistry via NMR (e.g., NOESY for spatial proximity analysis) .
Basic: How is this compound characterized spectroscopically?
Answer:
A combination of techniques is required:
- NMR : ¹H and ¹³C NMR identify substituent positions. For example, the isopropoxy group shows a triplet for the -OCH(CH₃)₂ protons (δ ~4.5 ppm) and a septet for the CH₃ groups (δ ~1.3 ppm) .
- IR Spectroscopy : Confirm the carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
Note : Compare data with structurally similar compounds (e.g., 3-Bromo-2-fluoro-6-propoxybenzoic acid) to resolve ambiguities .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to mitigate inhalation risks, as brominated/fluorinated compounds may release toxic vapors.
- Storage : Store in a cool, dry place away from strong oxidizers. Use inert gas (N₂) purging for air-sensitive intermediates .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Temperature Control : Lower temperatures (0–5°C) during bromination reduce polybromination byproducts.
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance regioselectivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while ethers (THF) may enhance alkoxy group attachment .
Validation : Use Design of Experiments (DoE) to systematically vary parameters (e.g., time, temperature) and identify optimal conditions.
Advanced: How to resolve contradictions in spectroscopic data during structural confirmation?
Answer:
- 2D NMR : Utilize HSQC and HMBC to correlate proton-carbon couplings and confirm substituent positions. For example, HMBC can link the isopropoxy oxygen to adjacent aromatic protons .
- X-ray Crystallography : Resolve ambiguous NOE signals (e.g., overlapping peaks in crowded aromatic regions) by determining crystal structure.
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software) to validate assignments .
Advanced: What strategies enhance biological activity through substituent modification?
Answer:
- Bioisosteric Replacement : Replace the isopropoxy group with trifluoromethoxy (CF₃O-) to improve metabolic stability, as seen in related trifluoromethylated benzoic acids .
- Halogen Scanning : Substitute bromine with iodine to study steric/electronic effects on target binding (e.g., kinase inhibition assays).
- Carboxylic Acid Bioisoteres : Replace -COOH with tetrazole or acyl sulfonamide to modulate pharmacokinetics .
Validation : Use SAR studies and molecular docking to correlate structural changes with activity trends.
Data Contradiction Analysis Example
Scenario : Discrepancies in melting points between batches.
Methodology :
Purity Assessment : Analyze via HPLC to rule out impurities.
Polymorphism Screening : Perform DSC/TGA to detect polymorphic forms.
Counterion Analysis : If synthesized as a salt (e.g., hydrochloride), verify stoichiometry via elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
